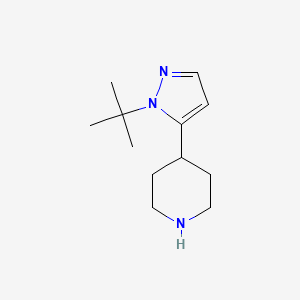

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15830431

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21N3 |

|---|---|

| Molecular Weight | 207.32 g/mol |

| IUPAC Name | 4-(2-tert-butylpyrazol-3-yl)piperidine |

| Standard InChI | InChI=1S/C12H21N3/c1-12(2,3)15-11(6-9-14-15)10-4-7-13-8-5-10/h6,9-10,13H,4-5,7-8H2,1-3H3 |

| Standard InChI Key | URISIILJOZMZDN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N1C(=CC=N1)C2CCNCC2 |

Introduction

Physicochemical Properties

The tert-butyl group enhances lipophilicity (logP ~2.1), suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate. The piperidine NH provides weak basicity (predicted pKa ~10.5) .

Structural and Conformational Analysis

X-ray crystallography of related compounds reveals key insights:

-

Dihedral Angle: In tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the pyrazole and piperidine rings form a dihedral angle of 33.4° . Steric effects from the tert-butyl group in the target compound may increase this angle, reducing conjugation between rings.

-

Crystal Packing: Bulky substituents like tert-butyl often disrupt dense packing, leading to lower melting points compared to unsubstituted analogs .

Applications and Biological Relevance

Pharmaceutical Intermediates

Piperidine-pyrazole hybrids are explored for:

-

Kinase Inhibition: Pyrazole’s nitrogen atoms coordinate with ATP-binding sites in kinases .

-

CNS Agents: Piperidine’s amine group enhances blood-brain barrier penetration, useful in neuroactive compounds .

Agrochemical Uses

The tert-butyl group’s metabolic stability makes such compounds candidates for herbicides or fungicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume